(Iodomethyl)triphenylphosphonium iodide

Catalog No.
S762004
CAS No.
3020-28-8
M.F
C19H17I2P
M. Wt
530.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Iodomethyl)triphenylphosphonium iodide

CAS Number

3020-28-8

Product Name

(Iodomethyl)triphenylphosphonium iodide

IUPAC Name

iodomethyl(triphenyl)phosphanium;iodide

Molecular Formula

C19H17I2P

Molecular Weight

530.1 g/mol

InChI

InChI=1S/C19H17IP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1

InChI Key

NAVMMSRRNOXQMJ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Synthesis of Phosphacyclic Compounds:

(Iodomethyl)triphenylphosphonium iodide serves as a valuable precursor for the synthesis of phosphacyclic compounds via oxidative dimerizations. These phosphacyclic compounds possess unique structures with a phosphorus atom incorporated into a ring system. Research explores their potential applications in catalysis, material science, and medicinal chemistry [].

(Iodomethyl)triphenylphosphonium iodide is a quaternary phosphonium salt with the molecular formula C₁₉H₁₇I₂P. It is characterized by a triphenylphosphonium moiety attached to an iodomethyl group, making it a versatile compound in organic synthesis. The compound has a molecular weight of approximately 530.12 g/mol and is known for its ability to act as a reactive intermediate in various

  • Olefin Formation: It acts as an olefination agent, facilitating the formation of alkenes from aldehydes or ketones under Lewis acid catalysis, particularly in electrocyclization reactions involving trienes .
  • Cross-Coupling Reactions: The compound can undergo oxidative dimerization to yield phosphacyclic compounds, which are important in various synthetic pathways .
  • Nucleophilic Substitution: The iodomethyl group can be displaced by various nucleophiles, allowing for the introduction of different substituents into the phosphonium framework .

Several methods exist for synthesizing (Iodomethyl)triphenylphosphonium iodide:

  • Alkylation of Triphenylphosphine: The most common method involves the alkylation of triphenylphosphine with iodomethane. This reaction typically occurs under mild conditions and yields the desired phosphonium salt.
    Triphenylphosphine+Iodomethane Iodomethyl triphenylphosphonium iodide\text{Triphenylphosphine}+\text{Iodomethane}\rightarrow \text{ Iodomethyl triphenylphosphonium iodide}
  • Salt Metathesis: Another approach involves the reaction of triphenylphosphonium iodide with methylating agents, allowing for the exchange of halides and formation of the iodomethyl derivative .

(Iodomethyl)triphenylphosphonium iodide finds utility in various fields:

  • Organic Synthesis: It serves as a key reagent in synthesizing complex organic molecules, particularly in the production of phosphacyclic compounds and enamides.
  • Catalysis: Its role as an olefination agent makes it valuable in catalyzed reactions that form carbon-carbon double bonds.
  • Material Science: The compound may be explored for its properties in developing new materials with unique electronic or optical characteristics .

Several compounds share structural or functional similarities with (Iodomethyl)triphenylphosphonium iodide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
TriphenylphosphineC₁₈H₁₅PBase structure for phosphonium salts
Benzyltriphenylphosphonium chlorideC₂₁H₁₈ClPChloride instead of iodide; used in similar reactions
Methyltriphenylphosphonium iodideC₁₉H₂₁I₂PSimilar reactivity; less sterically hindered

Uniqueness

(Iodomethyl)triphenylphosphonium iodide is unique due to its specific iodomethyl substituent, which enhances its reactivity compared to other phosphonium salts. This characteristic allows it to participate effectively in both nucleophilic substitutions and olefination reactions, making it a valuable tool in synthetic organic chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3020-28-8

Dates

Modify: 2023-08-15

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